PIP-199

Beschreibung

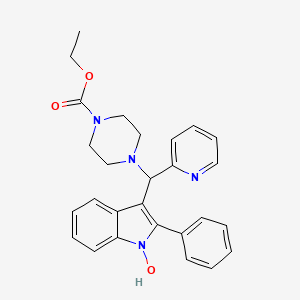

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCTSYSZSYNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PIP-199: A Case Study in Chemical Probe Instability and Pan-Assay Interference

An In-depth Technical Guide on the Reported Mechanism of Action and Subsequent Re-evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Initially Reported Mechanism of Action: Targeting the Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a complex DNA repair network essential for maintaining genomic stability, primarily by repairing DNA interstrand crosslinks. A key interaction within this pathway occurs between the FANCM protein and the RMI core complex (RMI1/RMI2). The proper function of the FA pathway requires this interaction. Mutations that disrupt the FANCM/RMI interface can sensitize cells to DNA crosslinking agents, making this protein-protein interaction (PPI) an attractive target for cancer therapy, particularly for overcoming chemotherapy resistance.

PIP-199 was identified through a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 interaction, where MM2 is the binding site of the RMI complex on the FANCM protein. The compound was proposed to disrupt this crucial PPI, thereby inhibiting the FA pathway and increasing the sensitivity of cancer cells to DNA crosslinking agents.

Proposed Signaling Pathway

The diagram below illustrates the intended target of this compound within the FA DNA repair pathway, based on the initial hypothesis.

Caption: Proposed mechanism of this compound inhibiting the FANCM-RMI interaction.

Quantitative Data: Initial Findings vs. Subsequent Analysis

The initial study reported a specific inhibitory concentration for this compound against the RMI/MM2 interaction. However, this activity could not be replicated in later, more detailed biophysical assays, which found no evidence of direct binding.

| Parameter | Reported Value | Conditions | Source |

| IC₅₀ | 36 ± 10 µM | Fluorescence Polarization (FP) Assay | |

| IC₅₀ (Repurchased) | 260 ± 110 µM | Fluorescence Polarization (FP) Assay | |

| Binding Activity | No Observable Activity | Surface Plasmon Resonance (SPR) & FP Assays |

Note: The significant discrepancy in the initial and repurchased IC₅₀ values already hinted at potential issues with the compound's integrity or assay performance. The definitive 2023 studies concluded that the compound does not specifically bind to the target, and the activity observed in the initial screen was likely an artifact.

Chemical Instability: The Core of the Issue

The most critical finding of the re-evaluation of this compound was its inherent chemical instability. A 2023 study in the Journal of Medicinal Chemistry reported the first published synthesis of this compound and found that the Mannich base structure rapidly decomposes, particularly in aqueous solutions.

-

Decomposition: The compound was found to be unstable during silica column chromatography and in common NMR solvents like CDCl₃ and CD₃OD. In aqueous buffers, it decomposes immediately.

-

Breakdown Products: The primary degradation pathway involves the loss of the piperazine moiety, forming a stable indolic nitrone, which can then be hydrated to other byproducts.

This instability means that in any biological assay using aqueous media, the tested substance is not this compound itself but a mixture of its degradation products.

Chemical Decomposition Workflow

The following diagram illustrates the chemical instability of this compound.

Caption: Decomposition pathway of this compound leading to non-specific activity.

Experimental Protocols

A crucial aspect of this re-evaluation lies in the different experimental methods used. The initial identification relied on a high-throughput screening assay, while the later studies used direct biophysical binding assays and chemical stability analyses.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay (Initial Identification)

This protocol is based on the methods described in the initial discovery of this compound.

-

Objective: To identify small molecules that inhibit the interaction between the RMI core complex and a fluorescently labeled MM2 peptide derived from FANCM.

-

Reagents:

-

Purified RMI core complex (RMI1/RMI2).

-

5-FAM (fluorescein)-labeled MM2 peptide.

-

Assay Buffer: 30 mM potassium phosphate (pH 7.0), 100 mM NaCl, 10% glycerol.

-

Compound library (including this compound) dissolved in DMSO.

-

-

Procedure:

-

Add 5-FAM-MM2 peptide to assay wells at a final concentration of 10 nM.

-

Add compounds from the library (e.g., this compound) at various concentrations.

-

Add purified RMI core complex to initiate the binding reaction.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure fluorescence polarization using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis: A decrease in fluorescence polarization indicates inhibition of the RMI-MM2 interaction. IC₅₀ values are calculated from the dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis (Re-evaluation)

This protocol, based on subsequent validation studies, directly measures the binding between a compound and its putative target. The 2023 studies used similar biophysical methods.

-

Objective: To determine if this compound or its analogues directly bind to the immobilized RMI core complex.

-

Instrumentation: Biacore or similar SPR instrument.

-

Reagents:

-

Purified RMI core complex.

-

Sensor chip (e.g., CM5).

-

Amine coupling reagents (EDC, NHS).

-

Running Buffer: e.g., HBS-EP+.

-

This compound and its analogues dissolved in running buffer with a small percentage of DMSO.

-

-

Procedure:

-

Immobilize the RMI core complex onto the sensor chip surface via standard amine coupling.

-

Inject serial dilutions of this compound (or analogues) over the chip surface. A reference channel without protein is used for subtraction.

-

Monitor the change in the resonance angle (measured in Response Units, RU) over time to generate sensorgrams.

-

-

Data Analysis: A concentration-dependent increase in RU upon injection indicates binding. The data from these experiments for this compound showed no observable binding, indicating a lack of direct interaction with the RMI complex.

Conclusion: A Cautionary Tale for Chemical Biology

The story of this compound serves as a critical reminder of the challenges in early-stage drug discovery and the importance of rigorous chemical validation of probe compounds. While initially reported as a selective inhibitor of the FANCM-RMI interaction, this compound has been shown to be an unstable pan-assay interference compound (PAINS).

For researchers in the field, the key takeaways are:

-

Chemical Instability: Tool compounds, especially those derived from high-throughput screens, must be assessed for chemical stability under relevant assay conditions.

-

Orthogonal Validation: Positive hits from screening assays must be validated using orthogonal, direct binding assays (e.g., SPR, ITC, NMR) to confirm a specific interaction with the intended target.

-

PAINS Awareness: Researchers should be vigilant for scaffolds known to cause assay interference. The indole-derived Mannich base of this compound may represent a new family of PAINS.

References

- 1. Mannich Base this compound Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Rise and Fall of a Putative Inhibitor: A Technical Overview of PIP-199

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical analysis of PIP-199, a molecule initially identified as a promising inhibitor of the Fanconi anemia (FA) DNA repair pathway. It will detail the initial discovery and screening that led to its classification as a selective inhibitor of the RMI core complex/MM2 interaction, followed by a critical re-evaluation based on recent findings that expose it as a chemically unstable pan-assay interference compound (PAINS). This guide aims to offer a clear, data-driven narrative of this compound, from its promising beginnings to its reclassification, to inform future research and screening campaigns.

Initial Discovery: A High-Throughput Search for FANCM-RMI Inhibitors

This compound was first identified in a 2016 study by Blackledge et al. through a high-throughput screening campaign designed to find small molecule inhibitors of the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RecQ-mediated genome instability protein (RMI) complex.[1][2] This interaction is crucial for the proper functioning of the FA DNA repair pathway, and its inhibition was proposed as a therapeutic strategy to re-sensitize chemoresistant tumors.[1][2]

The screening cascade involved a primary fluorescence polarization (FP) assay followed by a secondary AlphaScreen proximity assay to identify and confirm hits from a library of 74,807 compounds.[1] this compound emerged as a selective inhibitor of the RMI core complex/MM2 interaction.

Summary of Initial Screening Data

The initial study reported promising, albeit modest, potency for this compound. The quantitative data from these initial screens are summarized below.

| Assay Type | Target | Reported IC50 (µM) |

| AlphaScreen | RMI core complex/MM2 | 36 ± 10 |

| AlphaScreen (Counter-screen) | PriA-SSB | 450 ± 130 |

| Fluorescence Polarization (rescreen) | RMI core complex/MM2 | 260 ± 110 |

Subsequent biophysical assays, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), were performed to confirm a direct interaction between this compound and the RMI core complex. These initial results suggested that this compound was a true inhibitor and a viable starting point for further development.

| Biophysical Method | Interaction | Reported Kd (µM) |

| Isothermal Titration Calorimetry (ITC) | This compound binding to RMI core complex | 3.4 ± 1.0 |

The Intended Signaling Pathway

The targeted interaction for this compound lies within the Fanconi Anemia pathway, a critical DNA repair mechanism. Specifically, this compound was reported to inhibit the interaction between the MM2 domain of FANCM and the RMI1/RMI2 core complex. This interaction is essential for the recruitment and regulation of the Bloom syndrome dissolvasome complex, which resolves Holliday junctions during DNA repair. The intended mechanism of action was to disrupt this protein-protein interface, thereby compromising the DNA repair capacity of cancer cells.

References

- 1. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RMI Core Complex and its Interaction with the FANCM MM2 Motif

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The maintenance of genomic integrity is paramount for cellular function and organismal health. A key player in this process is the RecQ-mediated genome instability (RMI) core complex, a crucial component of the Bloom syndrome (BLM) dissolvasome. This complex is essential for resolving DNA recombination intermediates and preventing harmful chromosomal rearrangements. The RMI core complex also engages in a critical interaction with the Fanconi anemia (FA) core complex component, FANCM, through a specific motif known as MM2. This interaction serves as a vital link between two major DNA repair pathways, coordinating their activities to ensure genomic stability.

This technical guide provides a comprehensive overview of the RMI core complex, its interaction with the FANCM MM2 motif, and the experimental methodologies used to elucidate this interaction. It is important to clarify that the "MM2" in this context refers to a motif within the FANCM protein and is distinct from the METTL3-METTL14 RNA methyltransferase complex, which is sometimes colloquially abbreviated but is not the subject of this interaction.

The RMI Core Complex

The RMI core complex is a heterodimer composed of RMI1 (RecQ-mediated genome instability 1) and RMI2 (RecQ-mediated genome instability 2). Both RMI1 and RMI2 are characterized by the presence of oligonucleotide/oligosaccharide-binding (OB) folds, which are typically involved in nucleic acid binding but, in this complex, primarily mediate protein-protein interactions[1]. The RMI core complex is an integral part of the larger BLM dissolvasome, which also includes the BLM helicase and Topoisomerase IIIα[2][3]. This larger complex plays a crucial role in the dissolution of double Holliday junctions (dHJs), a key intermediate in homologous recombination, thereby suppressing sister chromatid exchanges (SCEs)[2][4].

The structure of the RMI core complex reveals a striking resemblance to a sub-portion of the eukaryotic single-stranded DNA-binding protein, Replication Protein A (RPA). However, unlike RPA, the RMI complex does not exhibit significant DNA binding activity. Instead, its primary function within the dissolvasome is to stabilize the complex and stimulate the catalytic activities of BLM and Topoisomerase IIIα.

The FANCM MM2 Motif

The Fanconi anemia complementation group M (FANCM) protein is a central component of the FA DNA repair pathway, which is critical for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks. FANCM contains two distinct motifs, MM1 and MM2, that mediate its interactions with other repair complexes. The MM2 motif is the specific region within FANCM that directly interacts with the RMI core complex. This interaction is crucial for recruiting the BLM dissolvasome to sites of DNA damage, thereby coordinating the activities of the FA and BLM pathways.

The RMI Core Complex/FANCM-MM2 Interaction

The interaction between the RMI core complex and the FANCM MM2 motif is a high-affinity protein-protein interaction that forms a stable ternary complex. Structural studies, specifically X-ray crystallography, have revealed the molecular basis of this interaction. The MM2 peptide from FANCM binds to a hydrophobic pocket formed at the interface of RMI1 and RMI2. This binding is characterized by a "knobs-into-holes" packing arrangement, where hydrophobic residues from the MM2 motif insert into corresponding pockets on the RMI core complex surface.

Disruption of this interface, either through mutations in the MM2 motif of FANCM or at the RMI1/RMI2 interface, leads to a significant increase in the frequency of sister chromatid exchanges, a hallmark of both Bloom syndrome and Fanconi anemia. This underscores the critical importance of the RMI/FANCM-MM2 interaction in maintaining genome stability.

Signaling Pathway and Logical Relationship

The following diagram illustrates the central role of the RMI/FANCM-MM2 interaction in linking the Fanconi Anemia and Bloom syndrome DNA repair pathways.

Quantitative Data

The affinity of the RMI core complex for the FANCM MM2 motif has been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| IC50 | 36 µM | Fluorescence Polarization | |

| IC50 | 520 ± 50 nM | Fluorescence Polarization | |

| Kd,app | ≤ 4.5 nM | Fluorescence Polarization |

Experimental Protocols

The study of the RMI core complex/FANCM-MM2 interaction has relied on a combination of structural biology, biochemistry, and cell biology techniques.

X-ray Crystallography of the RMI/MM2 Complex

Objective: To determine the three-dimensional structure of the RMI core complex in a ternary complex with the FANCM MM2 peptide.

Methodology:

-

Protein Expression and Purification: The RMI core complex (comprising RMI1 and RMI2) is co-expressed and purified. A synthetic peptide corresponding to the MM2 region of FANCM is obtained.

-

Complex Formation: The purified RMI core complex is mixed with the MM2 peptide in a 1:1 molar ratio.

-

Crystallization: The RMI/MM2 complex is subjected to crystallization screening using the hanging drop vapor diffusion method. Crystals are grown over a period of several months.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, using the previously determined structure of the apo RMI core complex as a search model.

Co-immunoprecipitation (Co-IP)

Objective: To demonstrate the in vivo interaction between the RMI core complex and FANCM.

Methodology:

-

Cell Culture and Lysis: Human cells (e.g., HeLa or 293T) are cultured and then lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-FANCM or anti-RMI1) is added to the cell lysate and incubated to allow the antibody to bind to its target protein.

-

Immune Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the suspected interacting proteins (e.g., anti-RMI1 and anti-RMI2 if FANCM was immunoprecipitated) to detect their presence.

Fluorescence Polarization (FP) Assay

Objective: To quantify the binding affinity between the RMI core complex and the FANCM MM2 peptide and to screen for inhibitors of this interaction.

Methodology:

-

Probe Labeling: A synthetic MM2 peptide is labeled with a fluorescent tag (e.g., FITC).

-

Binding Reaction: The fluorescently labeled MM2 peptide (F-MM2) is incubated with varying concentrations of the purified RMI core complex.

-

FP Measurement: The fluorescence polarization of the samples is measured. When the small F-MM2 peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger RMI core complex, its tumbling is slowed, leading to an increase in fluorescence polarization.

-

Competition Assay: To determine the IC50 of unlabeled compounds (including the unlabeled MM2 peptide itself), a pre-formed complex of F-MM2 and the RMI core is incubated with increasing concentrations of the competitor. The displacement of F-MM2 by the competitor results in a decrease in fluorescence polarization.

Conclusion

The interaction between the RMI core complex and the FANCM MM2 motif is a critical nexus in the cellular response to DNA damage, physically and functionally linking the Bloom syndrome and Fanconi anemia pathways. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is essential for elucidating the intricate network of DNA repair and for the development of novel therapeutic strategies targeting genomic instability in cancer and other diseases. The continued investigation of this and other protein-protein interactions within the DNA damage response network will undoubtedly provide further insights into the mechanisms that safeguard our genomes.

References

- 1. Crystal Structures of RMI1 and RMI2, Two OB-fold Regulatory Subunits of the BLM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and cellular roles of the RMI core complex from the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and cellular roles of the RMI core complex from the bloom syndrome dissolvasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RMI, a new OB-fold complex essential for Bloom syndrome protein to maintain genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on PIP-199 and Cancer Cell Sensitization: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial research identified PIP-199 as a promising small molecule inhibitor targeting the Fanconi Anemia (FA) DNA repair pathway, a key mechanism in tumor resistance to DNA crosslinking chemotherapies. The molecule was reported to selectively disrupt the interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide region of the Fanconi Anemia complementation group M protein (FANCM), known as MM2. This proposed mechanism suggested that this compound could act as a sensitizing agent, rendering resistant cancer cells susceptible to existing chemotherapeutic drugs. However, subsequent, more definitive studies have revealed significant chemical instability of this compound in aqueous solutions, leading to its reclassification as a Pan-Assay Interference Compound (PAINS). This whitepaper provides a comprehensive overview of the early biophysical research on this compound, its proposed mechanism of action, and the critical subsequent findings regarding its chemical instability, offering a valuable case study for the drug development community.

Initial Biophysical Characterization of this compound

The initial promise of this compound was based on biophysical assays suggesting a direct interaction with the RMI core complex.

Quantitative Data

The following table summarizes the key quantitative metrics from the initial biophysical studies that suggested this compound's inhibitory activity.

| Parameter | Method | Value | Target | Reference |

| IC50 | AlphaScreen Assay | 36 ± 10 µM | RMI core complex/MM2 Interaction | [1] |

| IC50 | Fluorescence Polarization | 260 ± 110 µM | RMI core complex/MM2 Interaction | [1] |

| Kd | Isothermal Titration Calorimetry (ITC) | 3.4 ± 1.0 µM | RMI core complex | [1] |

Experimental Protocols

-

Objective: To measure the binding kinetics of this compound to the RMI core complex.

-

Procedure:

-

The RMI core complex was immobilized on a sensor chip via amine coupling in 10 mM Sodium Acetate, pH 5.5.

-

This compound was prepared in a running buffer containing 1.5% (v/v) DMSO and serially diluted from 150 µM to 9 µM using 2-fold dilutions.

-

The diluted this compound solutions were injected over the immobilized RMI core complex.

-

A simultaneous injection of running buffer was used as a reference and subtracted from the experimental data.

-

Data analysis was performed using ProteOn Manager™ software, fitting the data to a Langmuir kinetic model to determine the association rate (ka), dissociation rate (kd), and maximal response (Rmax).

-

The dissociation constant (Kd) was calculated as kd/ka.[1]

-

-

Objective: To determine the dissociation constant (Kd) of the this compound and RMI core complex interaction.

-

Procedure:

-

The RMI core complex was dialyzed against a buffer of 30 mM potassium phosphate (pH 7.0), 100 mM sodium chloride, and 10% (v/v) glycerol overnight at 4°C.

-

The dialyzed RMI core complex was diluted to a final concentration of 300 µM in the dialysis buffer with 1.5% (v/v) DMSO.

-

This compound was dissolved in DMSO and then diluted in the dialysis buffer to a final concentration of 30 µM with 1.5% (v/v) DMSO.

-

Using a MicroCal™ VP-ITC, the RMI core complex solution was titrated into the sample cell containing the this compound solution at 25°C.

-

The titration consisted of an initial five 1 µL injections followed by fourteen 1.6 µL injections.

-

The heat change upon binding was measured and used to calculate the Kd.[1]

-

Visualization of Initial Experimental Workflow

References

The Enigmatic Case of PIP-199: From Targeted Inhibitor to Unstable Pan-Assay Interference Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIP-199, a compound initially identified as a promising selective inhibitor of the Fanconi anemia complementation group M (FANCM)-RecQ-mediated genome instability protein (RMI) interaction, has recently been the subject of critical re-evaluation. While first reported as a potential tool to sensitize chemoresistant tumors, subsequent research has revealed significant chemical instability, leading to its classification as a Pan-Assay Interference Compound (PAINS). This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, the conflicting accounts of its biological activity, and the experimental evidence that has reshaped our understanding of this molecule. Particular emphasis is placed on its synthesis, its decomposition pathway, and the critical implications for its use in research and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a Mannich base with the IUPAC name ethyl 4-[(1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate. Its fundamental properties are summarized below. However, it is crucial to note that the inherent instability of this compound in many common laboratory solvents and aqueous buffers significantly impacts the reliability of these properties under experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈N₄O₃ | |

| Molecular Weight | 456.54 g/mol | |

| CAS Number | 622795-76-0 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C as a solid |

Synthesis of this compound

The first published synthesis of this compound was reported by Wu et al. in 2023, employing a one-pot Mannich reaction.

Experimental Protocol: Synthesis of this compound

A solution of 2-picolinaldehyde and ethyl piperazine-1-carboxylate in acetonitrile is stirred in the presence of acetic acid to form the Schiff base intermediate. Subsequently, 2-phenyl-N-hydroxyindole is added to the reaction mixture, which is then stirred at room temperature. The crude product is purified by precipitation rather than silica column chromatography, due to the compound's instability on silica.

Biological Activity and Mechanism of Action: A Tale of Two Narratives

The Initial Discovery: A Selective FANCM-RMI Inhibitor

This compound was first identified through a high-throughput fluorescence polarization-based screen as an inhibitor of the protein-protein interaction between the RMI core complex and a peptide from FANCM known as MM2. This interaction is a critical component of the Fanconi anemia (FA) DNA repair pathway, which is often upregulated in tumors, leading to resistance to DNA crosslinking chemotherapeutics. The initial study reported an IC₅₀ of 36 μM for this compound in disrupting this interaction. The proposed mechanism suggested that by inhibiting the FANCM-RMI interaction, this compound could block the FA pathway and re-sensitize resistant cancer cells to chemotherapy.

Figure 1: Chemical Structure of this compound.

A Paradigm Shift: this compound as an Unstable PAINS Compound

Groundbreaking work published in 2023 by Wu and colleagues fundamentally challenged the role of this compound as a specific inhibitor. Their research, which included the first-ever reported synthesis of the compound, revealed that this compound is highly unstable in common aqueous buffers and several organic solvents.

Key Findings:

-

Rapid Decomposition: this compound was observed to decompose almost immediately in aqueous solutions, with the primary degradation pathway involving the loss of the piperazine moiety to form a stable indolic nitrone.

-

Lack of On-Target Activity: Neither purified this compound nor its more stable, synthetically-derived analogues demonstrated any significant binding or inhibitory activity against the FANCM-RMI complex in biophysical assays.

-

PAINS Classification: The authors concluded that the previously reported biological effects of this compound are likely attributable to the non-specific, toxic effects of its various decomposition products. This places this compound and similar indole-derived Mannich bases into the category of Pan-Assay Interference Compounds (PAINS) – molecules that appear to be active in multiple assays through non-specific mechanisms.

This reclassification has profound implications, cautioning researchers against the use of this compound as a specific pharmacological tool and highlighting the importance of rigorous chemical stability assessment in early-stage drug discovery.

Figure 2: Simplified decomposition pathway of this compound.

Experimental Protocols

High-Throughput Screening for FANCM-RMI Interaction Inhibitors (Fluorescence Polarization Assay)

The following is a generalized protocol based on the initial screening that identified this compound.

Materials:

-

Purified RMI core complex (RMI1/RMI2)

-

Fluorescein-labeled MM2 peptide (F-MM2)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Compound library (including this compound) dissolved in DMSO

Procedure:

-

Add a small volume of the compound solution or DMSO (control) to the wells of the microplate.

-

Add a solution of the RMI core complex to each well and incubate for a defined period at room temperature.

-

Add the F-MM2 peptide to each well to initiate the binding reaction.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for fluorescein.

-

A decrease in fluorescence polarization in the presence of a compound indicates inhibition of the RMI-MM2 interaction.

Assessment of Chemical Stability by ¹H NMR Spectroscopy

This protocol is based on the methods used by Wu et al. to demonstrate the instability of this compound.

Materials:

-

Purified this compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

-

Aqueous buffers (e.g., phosphate buffer at various pH values)

-

NMR spectrometer

Procedure:

-

Dissolve a sample of this compound in a stable solvent like DMSO-d₆ to obtain a reference spectrum.

-

Dissolve separate samples of this compound in the deuterated solvents or aqueous buffers to be tested.

-

Acquire ¹H NMR spectra at various time points (e.g., immediately after dissolution, after 1 hour, after 24 hours).

-

Analyze the spectra for the disappearance of characteristic this compound peaks and the appearance of new peaks corresponding to decomposition products.

Analysis of Decomposition Products by LC-MS

This protocol, also adapted from Wu et al., is used to identify the products of this compound degradation.

Materials:

-

This compound sample

-

Solvents for mobile phase (e.g., water, acetonitrile) with additives (e.g., formic acid)

-

Liquid chromatography-mass spectrometry (LC-MS) system with a C18 column

Procedure:

-

Dissolve this compound in a solvent mixture appropriate for injection (e.g., 50:50 water:acetonitrile).

-

Inject the sample into the LC-MS system.

-

Perform a chromatographic separation using a suitable gradient (e.g., increasing concentration of acetonitrile).

-

Monitor the eluent using both UV detection and mass spectrometry.

-

Analyze the mass spectra of the separated peaks to determine the mass-to-charge ratio (m/z) of the parent compound and its degradation products, allowing for their identification.

Signaling Pathway and Experimental Workflow Visualizations

Figure 3: The originally proposed mechanism of this compound.

Figure 4: Workflow for the re-evaluation of this compound.

Conclusion and Future Directions

The story of this compound serves as a critical cautionary tale in the field of chemical biology and drug discovery. While initial high-throughput screening identified a seemingly promising hit, the lack of early, rigorous characterization of its chemical properties led to the propagation of a misleading narrative. The definitive demonstration of its instability and classification as a PAINS compound underscores the necessity of thorough chemical validation for any potential tool compound or drug lead.

For researchers in the field, this guide emphasizes that any data generated using this compound should be interpreted with extreme caution, as the observed effects are likely due to non-specific actions of its degradation products. Future research in targeting the FANCM-RMI interaction will require the discovery and development of new, chemically stable scaffolds that can be rigorously validated both biochemically and in cellular contexts. The lessons learned from this compound will undoubtedly contribute to more robust and reliable practices in the identification and validation of future chemical probes.

The Promise and Peril of PIP-199: A Critical Evaluation for Chemoresistance Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fanconi Anemia (FA) DNA repair pathway is a critical mechanism implicated in the development of resistance to DNA cross-linking chemotherapeutic agents. The interaction between the RecQ-mediated genome instability protein (RMI) core complex and the Fanconi Anemia complementation group M protein (FANCM) is a key nexus in this pathway, making it an attractive target for therapeutic intervention to resensitize resistant tumors. PIP-199 was initially identified as a promising small molecule inhibitor of this interaction. However, recent comprehensive studies have critically questioned its viability as a therapeutic candidate and a reliable research tool. This technical guide provides a thorough examination of this compound, presenting the initial findings that suggested its potential, followed by a detailed analysis of subsequent research that revealed its inherent chemical instability and lack of specific inhibitory activity. This document aims to provide the scientific community with a complete and nuanced understanding of this compound, highlighting the importance of rigorous biophysical and chemical characterization in the early stages of drug discovery.

Introduction: The Fanconi Anemia Pathway and Chemoresistance

The Fanconi Anemia (FA) pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage induced by chemotherapeutic agents such as cisplatin and mitomycin C.[1][2] Upregulation or reactivation of the FA pathway is a common mechanism by which cancer cells develop resistance to these drugs.[1] A crucial step in the FA pathway is the interaction between the FANCM protein and the RMI core complex (comprising RMI1 and RMI2).[3] This interaction is mediated by the MM2 domain of FANCM.[3] Disrupting the FANCM-RMI interaction has been proposed as a therapeutic strategy to abrogate DNA repair in chemoresistant tumors, thereby restoring their sensitivity to DNA cross-linking agents.

The Initial Discovery of this compound: A Promising Lead

In 2016, a high-throughput screening effort by Voter et al. identified this compound as a selective inhibitor of the RMI core complex/MM2 interaction. The study reported an IC50 of 36 µM for this compound in a proximity-based AlphaScreen assay. Further biophysical characterization using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) appeared to confirm a direct interaction between this compound and the RMI core complex, suggesting its potential as a lead compound for the development of chemo-sensitizing agents.

A Critical Re-evaluation: The Chemical Instability and Lack of Specificity of this compound

Subsequent research published in 2023 by Wu et al. provided a starkly different picture of this compound. This study reported the first published synthesis of this compound and revealed that the compound is highly unstable in aqueous buffers and some organic solvents, rapidly decomposing into multiple products. This inherent chemical instability raises significant concerns about the validity of the initial findings.

Crucially, when Wu and colleagues tested the activity of freshly synthesized and purified this compound, as well as its more stable analogs, in robust biophysical assays, they found no evidence of direct binding or competitive inhibition of the FANCM-RMI interaction. These findings strongly suggest that the initial promising results were likely due to artifacts arising from the compound's instability and non-specific activity, classifying this compound as a pan-assay interference compound (PAINS).

Quantitative Data Summary

The following tables summarize the quantitative data from both the initial discovery and the subsequent critical re-evaluation of this compound.

Table 1: Inhibitory Activity of this compound on RMI/MM2 Interaction

| Assay Type | Reported IC50 / Kd | Reference |

| AlphaScreen | 36 ± 10 µM | |

| Fluorescence Polarization (FP) | 260 ± 110 µM | |

| Surface Plasmon Resonance (SPR) | Kd of 7.3 ± 0.8 µM | |

| Isothermal Titration Calorimetry (ITC) | Kd of 3.4 ± 1.0 µM | |

| Fluorescence Polarization (FP) | No observable activity | |

| Surface Plasmon Resonance (SPR) | No observable binding |

Table 2: Chemical Stability of this compound

| Condition | Observation | Reference |

| Aqueous Buffer (phosphate buffer, pH 7-8) | Complete decomposition within seconds | |

| Organic Solvents (CDCl3, CD3OD, wet CD3CN) | Rapid decomposition | |

| DMSO | Stable | |

| Ethyl Acetate | Stable |

Experimental Protocols

Initial Identification of this compound (Voter et al., 2016)

Fluorescence Polarization (FP) Assay:

-

Principle: This assay measures the change in the polarization of fluorescently labeled MM2 peptide upon binding to the RMI core complex. Inhibition is detected by a decrease in polarization as the inhibitor displaces the labeled peptide.

-

Protocol:

-

A 37-mer peptide from the MM2 domain of FANCM labeled with FITC was used as the tracer.

-

The RMI core complex (RMI1/RMI2) was titrated against a fixed concentration of the tracer to determine the binding affinity.

-

For inhibition assays, this compound was serially diluted and added to a mixture of the RMI core complex and the FITC-labeled MM2 peptide.

-

Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 470 nm and an emission wavelength of 525 nm.

-

AlphaScreen Assay:

-

Principle: A proximity-based assay where donor and acceptor beads are brought together through the interaction of biotinylated MM2 peptide and His-tagged RMI core complex, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.

-

Protocol:

-

Biotinylated MM2 peptide (Bio-MM2) and His-tagged RMI core complex were used.

-

Streptavidin-coated donor beads and Ni2+-coated acceptor beads were utilized.

-

This compound was titrated into a mixture containing Bio-MM2, His-tagged RMI core complex, and the AlphaScreen beads.

-

The reaction was incubated at room temperature, and the signal was read on a plate reader capable of AlphaScreen detection.

-

Surface Plasmon Resonance (SPR):

-

Principle: Measures the binding of an analyte (this compound) to a ligand (RMI core complex) immobilized on a sensor chip by detecting changes in the refractive index at the surface.

-

Protocol:

-

The RMI core complex was immobilized on a sensor chip via amine coupling.

-

This compound was serially diluted in running buffer containing 1.5% (v/v) DMSO and injected over the immobilized RMI core complex.

-

The association and dissociation rates were monitored in real-time to calculate the dissociation constant (Kd).

-

Re-evaluation of this compound (Wu et al., 2023)

Synthesis of this compound:

-

A one-pot Mannich reaction was employed using 2-picolinaldehyde, piperazine-1-carboxylic acid ethyl ester, and 2-phenyl-N-hydroxyindole.

Chemical Stability Assay:

-

Principle: The stability of this compound was assessed in various solvents and buffers over time using NMR spectroscopy and LC-MS.

-

Protocol:

-

This compound was dissolved in various deuterated NMR solvents (DMSO-d6, CDCl3, CD3OD, wet CD3CN) and aqueous buffers (phosphate buffer at pH 7 and 8).

-

1H NMR spectra were recorded at different time points to monitor the appearance of degradation products.

-

LC-MS was used to identify the masses of the parent compound and its degradation products.

-

UV-Vis spectroscopy was used to track the kinetics of decomposition in aqueous buffers.

-

Fluorescence Polarization (FP) Assay:

-

Protocol:

-

A 20-mer peptide from the MM2 domain of FANCM labeled with TAMRA was used as the tracer.

-

The assay was performed in a buffer of 20 mM HEPES, 150 mM NaCl, 0.005% Tween-20, and 5% v/v DMSO at pH 7.5.

-

This compound and its stable analogs were titrated against a pre-incubated mixture of the RMI1/RMI2 complex and the TAMRA-labeled MM2 peptide.

-

Fluorescence polarization was measured to detect any displacement of the tracer.

-

Surface Plasmon Resonance (SPR):

-

Protocol:

-

The RMI1/RMI2 complex was immobilized on the sensor chip.

-

This compound and its stable analogs were injected at various concentrations in a running buffer of 20 mM HEPES, 150 mM NaCl, 0.005% Tween, and 5% v/v DMSO at pH 7.5.

-

Binding responses were monitored to detect any direct interaction.

-

Visualizations

Caption: Proposed mechanism of the Fanconi Anemia pathway in response to DNA cross-linking agents and the intended target of this compound.

Caption: Workflow of the Fluorescence Polarization (FP) assay to screen for inhibitors of the RMI-MM2 interaction.

Caption: General workflow for assessing the chemical stability of a small molecule compound like this compound.

Conclusion and Future Directions

The story of this compound serves as a crucial case study in the field of drug discovery. While the initial identification of this compound as an inhibitor of the FANCM-RMI interaction was promising, subsequent rigorous chemical and biophysical characterization has demonstrated that it is an unstable compound that likely acts as a PAINS. The lack of reproducible, specific inhibitory activity in robust assays undermines its utility as a research tool and its potential as a therapeutic lead.

For researchers in the field, this underscores the absolute necessity of:

-

Early and thorough chemical stability assessment: Compounds should be evaluated for stability in relevant aqueous buffers early in the discovery process.

-

Orthogonal biophysical validation: Hits from high-throughput screens should be validated using multiple, mechanistically distinct biophysical assays (e.g., FP, SPR, ITC) to confirm direct and specific target engagement.

-

Awareness of PAINS: Researchers should be vigilant for chemical scaffolds known to be associated with pan-assay interference.

Despite the outcome with this compound, the targeting of the Fanconi Anemia pathway, and specifically the FANCM-RMI interaction, remains a valid and promising strategy for overcoming chemoresistance. Future efforts should focus on the discovery and development of novel, chemically stable, and specific inhibitors of this critical protein-protein interaction. The lessons learned from the investigation of this compound will undoubtedly guide more robust and successful drug discovery campaigns in this important area of cancer therapeutics.

References

Unraveling the Enigma of PIP-199: A Technical Guide to Its Re-evaluation as a Pan-Assay Interference Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex interaction with the Fanconi anemia complementation group M protein (FANCM), PIP-199 showed promise in sensitizing resistant tumors to DNA crosslinking chemotherapeutics. However, recent, more rigorous investigations have compellingly demonstrated that this compound is a pan-assay interference compound (PAINS). This technical guide provides an in-depth analysis of the experimental evidence that has led to the reclassification of this compound, highlighting its chemical instability and lack of specific biological activity. This document serves as a crucial resource for researchers, offering a case study on the importance of thorough chemical and biophysical characterization of small molecule probes.

The Initial Hypothesis: Targeting the FANCM-RMI Interaction

The Fanconi anemia (FA) pathway is a critical DNA repair mechanism, and its induction is a common route for tumor resistance to DNA crosslinking agents.[1][2] The interaction between FANCM and the RMI complex is essential for the proper functioning of this pathway.[2] Consequently, small molecules that could disrupt this protein-protein interaction were sought after as potential cancer therapeutics.

This compound emerged from a high-throughput screening campaign as a selective inhibitor of the RMI core complex/MM2 (the binding site of the RMI complex on FANCM) interaction.[1][3]

Reported Biological Activity

Initial studies reported that this compound selectively inhibited the formation of the RMI core complex/MM2 complex.

| Parameter | Value | Assay | Reference |

| IC50 | 36 ± 10 μM | RMI core complex/MM2 Fluorescence Polarization (FP) Assay | |

| IC50 | 260 ± 110 μM | Repurchased this compound in RMI core complex/MM2 FP Assay | |

| IC50 | 450 ± 130 μM | PriA-SSB AlphaScreen Assay (Control) |

The Re-evaluation: Unmasking a PAINS Compound

Despite the initial promising data, subsequent independent research published in 2023 has demonstrated that this compound is chemically unstable and lacks specific, reproducible activity against the FANCM-RMI interaction. These findings strongly indicate that this compound is a pan-assay interference compound (PAINS), a class of molecules that appear to be active in multiple assays due to non-specific mechanisms, often as a result of chemical reactivity or aggregation.

Chemical Instability of this compound

The core issue with this compound lies in its indole-derived Mannich base scaffold, which renders the molecule highly susceptible to decomposition in common aqueous buffers and even some organic solvents.

Experimental Protocol: Stability Analysis of this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The stability of this compound was assessed by dissolving the compound in various deuterated solvents (e.g., CDCl3, CD3OD, wet CD3CN, and DMSO-d6) and acquiring 1H NMR spectra over time. Rapid decomposition was observed in most solvents, with the exception of DMSO-d6 and ethyl acetate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The decomposition products of this compound in aqueous buffers (e.g., phosphate buffers at pH 6-8) were analyzed by LC-MS. These experiments confirmed the rapid degradation of the parent compound and identified a primary degradation pathway involving the loss of the piperazine moiety to form a stable indolic nitrone, which can subsequently be hydrated.

Lack of Specific Biophysical Interaction

Further investigation into the direct binding of this compound to the RMI complex using robust biophysical methods failed to show any specific interaction.

Experimental Protocols: Biophysical Binding Assays

-

Fluorescence Polarization (FP) Assay: This competitive binding assay was used to measure the ability of this compound to displace a fluorescently labeled MM2-based tracer from the RMI1/RMI2 complex. In these rigorous follow-up studies, neither this compound nor its more stable analogues showed any competitive inhibition.

-

Surface Plasmon Resonance (SPR): SPR was employed to directly measure the binding kinetics and affinity of this compound to the immobilized RMI core complex. Despite encountering solubility issues at higher concentrations, no convincing evidence of binding was observed for this compound or its analogues under the tested conditions.

The Broader Implications: A Cautionary Tale

The case of this compound underscores the critical importance of rigorous validation for any small molecule inhibitor before its use as a biological tool. The initial reports of its activity were likely due to non-specific effects of its breakdown products or other artifacts common to PAINS compounds.

Researchers who have used this compound or structurally similar compounds in their studies should critically re-evaluate their findings. The apparent biological effects observed may not be attributable to the specific inhibition of the FANCM-RMI interaction.

Conclusion and Recommendations

The current body of scientific evidence strongly indicates that this compound is not a selective inhibitor of the FANCM-RMI interaction but rather a chemically unstable pan-assay interference compound. Its utility as a tool for studying the Fanconi anemia pathway or for sensitizing cancer cells is therefore not supported.

For researchers in drug discovery and chemical biology, the following recommendations are paramount:

-

Thorough Chemical Characterization: Always perform comprehensive stability studies of hit compounds in relevant aqueous buffers and assay media.

-

Orthogonal Biophysical Validation: Confirm direct binding of a compound to its putative target using at least two independent biophysical methods (e.g., SPR, ITC, FP).

-

Beware of PAINS Scaffolds: Be vigilant for known PAINS motifs in screening hits and prioritize their early de-risking. The indole-derived Mannich base scaffold of this compound should now be considered a potential source of assay interference.

To date, there are no known and validated chemical inhibitors of the FANCM-RMI interaction in the scientific literature. The search for such molecules remains an important endeavor in the development of novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of PIP-199 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Note: This document provides information on the background and initial development of PIP-199 as a targeted inhibitor of the Fanconi Anemia pathway. However, it is critical for researchers to be aware of recent findings regarding the compound's instability and the significant implications for its use in cell culture experiments.

Introduction and Intended Use

This compound was first identified as a selective inhibitor of the protein-protein interaction between the RecQ-mediated genome instability protein (RMI) core complex and a peptide from the Fanconi anemia complementation group M (FANCM) protein, known as MM2.[1][2] This interaction is a crucial component of the Fanconi Anemia (FA) DNA repair pathway, which is responsible for resolving interstrand crosslinks (ICLs) in DNA.[1][2] The FA pathway is a key mechanism by which some tumors develop resistance to DNA crosslinking chemotherapeutic agents.[1] Therefore, this compound was developed with the therapeutic goal of sensitizing resistant tumors to these chemotherapies by inhibiting this critical DNA repair pathway.

The intended application of this compound in a research setting was to probe the function of the FANCM-RMI interaction in DNA repair and to investigate its potential as a therapeutic target in cancer cells, particularly those exhibiting resistance to DNA-damaging agents.

Critical Alert: Chemical Instability and Pan-Assay Interference Compound (PAINS) Classification

Subsequent to its initial characterization, rigorous studies published in 2023 have demonstrated that This compound is a chemically unstable compound in common aqueous buffers and some organic solvents. These studies have shown that this compound rapidly decomposes, and any observed biological activity is likely attributable to the non-specific, toxic effects of its breakdown products rather than the specific inhibition of the FANCM-RMI interaction.

Key Findings on this compound Instability:

-

Rapid Decomposition: this compound has been shown to degrade quickly in aqueous solutions, including cell culture media.

-

Formation of Non-specific Toxic Products: The decomposition of this compound leads to the formation of various breakdown products. The primary mode of degradation appears to be the loss of the piperazine moiety, forming a stable indolic nitrone, which can then be hydrated to the corresponding alcohol and other byproducts. These byproducts are thought to be responsible for the observed cellular toxicity.

-

Lack of Specific Binding: Re-evaluation of the biophysical interaction between this compound and the RMI complex has shown no observable binding or competitive inhibition in assays like fluorescence polarization and surface plasmon resonance.

-

PAINS Classification: Due to its instability and the potential for off-target effects, this compound and its structural analogs are now considered Pan-Assay Interference Compounds (PAINS). PAINS are molecules that show activity in multiple assays through non-specific mechanisms, leading to misleading results.

Implication for Researchers: Any data generated using this compound as a specific inhibitor of the FANCM-RMI interaction should be interpreted with extreme caution. Researchers planning to use this compound should be aware that the observed cellular effects are likely not due to the intended mechanism of action.

Originally Reported and Re-evaluated Quantitative Data

The following table summarizes the initial quantitative data reported for this compound. It is crucial to view this data in the context of the compound's now-known instability. The reported IC50 values may reflect the non-specific effects of the compound and its degradation products rather than specific inhibition of the FANCM-RMI interaction.

| Parameter | Assay Type | Reported Value (Voter et al., 2016) | Notes |

| IC50 | RMI core complex/MM2 AlphaScreen | 36 ± 10 µM | Initial reported inhibitory concentration. |

| IC50 | PriA-SSB AlphaScreen (Counter-screen) | 450 ± 130 µM | Used to demonstrate selectivity. |

| IC50 | RMI core complex/MM2 FP Assay (repurchased compound) | 260 ± 110 µM | Fluorescence polarization assay. |

| Kd | Surface Plasmon Resonance (SPR) | 7.3 ± 0.8 µM | Dissociation constant for binding to RMI core complex. |

| Kd | Isothermal Titration Calorimetry (ITC) | 3.4 ± 1.0 µM | Dissociation constant for binding to RMI core complex. |

Signaling Pathway and Experimental Workflow Diagrams

The Fanconi Anemia (FA) DNA Repair Pathway

The following diagram illustrates the intended target of this compound within the FA pathway.

Caption: Intended mechanism of this compound in the Fanconi Anemia pathway.

Recommended Workflow for Evaluating Compounds Targeting DNA Repair

Given the issues with this compound, a more rigorous workflow is recommended for the evaluation of any new compound intended to target a specific cellular pathway.

Caption: A rigorous workflow for the validation of targeted inhibitors.

Example Experimental Protocols (with Critical Caveats)

The following protocols are provided as examples of how a compound like this compound might have been tested in cell culture. These are not endorsements for the use of this compound. When interpreting results from such experiments with this compound, it is essential to consider that the observed effects are likely due to its instability and the non-specific toxicity of its breakdown products.

Cell Viability Assay (MTT/WST-1 Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a cell line with known resistance to cisplatin)

-

Complete cell culture medium

-

This compound (or test compound)

-

DMSO (for stock solution)

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT/WST-1 Addition:

-

For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Critical Caveat for this compound: The observed decrease in cell viability is likely a result of non-specific toxicity from the decomposition of this compound in the aqueous cell culture medium.

DNA Damage Assay (γH2AX Staining)

Objective: To assess the induction of DNA double-strand breaks in cells following compound treatment.

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound (or test compound)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the compound for a specified time (e.g., 24 hours). Include appropriate positive and negative controls.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Antibody Staining: Incubate with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

Critical Caveat for this compound: An increase in γH2AX foci may be observed due to the general toxicity and induction of cellular stress by the breakdown products of this compound, rather than a specific effect on the FA pathway.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of a compound on cell cycle progression.

Materials:

-

Cells in suspension

-

This compound (or test compound)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells in culture with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Critical Caveat for this compound: Any observed changes in the cell cycle distribution are likely a consequence of a general cellular stress response to the toxic breakdown products of this compound.

Validated Alternatives to this compound

Given the unsuitability of this compound for its intended purpose, researchers should consider alternative strategies to investigate the Fanconi Anemia pathway.

-

Genetic Approaches: The use of siRNA, shRNA, or CRISPR/Cas9 to deplete key components of the FA pathway (e.g., FANCM, RMI1, RMI2) remains a reliable method to study the function of this pathway.

-

Validated Small Molecule Inhibitors of the FA Pathway: While specific inhibitors of the FANCM-RMI interaction are still under development, other small molecules targeting different components of the FA pathway have been reported. These include:

-

Curcumin and its analogs: Shown to inhibit the FA pathway.

-

Wortmannin, H-9, and alsterpaullone: Kinase inhibitors that can affect the FA pathway, likely through inhibition of ATR.

-

CU1 and CU2: Identified as inhibitors of UBE2T/FANCL-mediated FANCD2 monoubiquitylation.

-

-

Peptide-based Inhibitors: Recently, potent cyclic peptide inhibitors that disrupt the FANCM-RMI interaction have been developed. These represent a promising new class of tools for studying this specific interaction.

Conclusion and Recommendations

The case of this compound serves as a critical reminder of the importance of rigorous chemical and biophysical validation of small molecule probes before their use in biological systems. While initially promising, this compound is not a reliable tool for studying the FANCM-RMI interaction due to its inherent chemical instability.

Recommendations for Researchers:

-

Avoid using this compound as a specific inhibitor of the FANCM-RMI interaction in cell culture experiments.

-

Critically re-evaluate any previous data generated using this compound.

-

When selecting a small molecule inhibitor, thoroughly review the literature for evidence of its stability, specificity, and on-target activity in cellular contexts.

-

Consider using genetic methods or validated alternative inhibitors to study the Fanconi Anemia pathway.

-

Follow a rigorous validation workflow for any new chemical probes to avoid generating misleading data.

References

recommended solvents and storage for PIP-199

For Researchers, Scientists, and Drug Development Professionals

Critical Alert: Chemical Instability and Pan-Assay Interference Compound (PAINS) Nature of PIP-199

Recent research has demonstrated that this compound, a compound previously identified as a selective inhibitor of the RMI core complex/MM2 interaction, is chemically unstable and behaves as a pan-assay interference compound (PAINS).[1][2][3][4][5] This document provides a summary of the originally reported properties and protocols for this compound, alongside critical findings regarding its instability. Researchers are strongly advised to consider these findings when designing, interpreting, and reproducing experiments involving this compound.

Chemical Properties and Storage

While several suppliers provide the following information, it is crucial to note the compound's inherent instability under common experimental conditions.

| Property | Value |

| Molecular Formula | C₂₇H₂₈N₄O₃ |

| Molecular Weight | 456.54 g/mol |

| CAS Number | 622795-76-0 |

| Appearance | White to off-white solid |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |

| Recommended Solvent | DMSO (up to 41.67 mg/mL or 91.27 mM, may require ultrasonication and warming to 80°C). Note: Use freshly opened, anhydrous DMSO as the compound's solubility is significantly impacted by hygroscopic DMSO. |

Solubility and Solution Preparation

Caution: A 2023 study in the Journal of Medicinal Chemistry reported that this compound rapidly decomposes in some organic solvents and common aqueous buffers. The primary degradation pathway appears to be the loss of the piperazine moiety.

Protocol for Preparing a DMSO Stock Solution (Based on Supplier Data)

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 219.04 µL of DMSO.

-

To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath. For higher concentrations, warming to 80°C may be necessary.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.

Critical Consideration: Given the reported instability, it is highly recommended to prepare fresh solutions immediately before use and to minimize the time the compound spends in any solvent, particularly aqueous solutions.

Reported Biological Activity and Mechanism of Action

Note: The following information is based on initial high-throughput screening data. Subsequent, more detailed investigations have failed to reproduce the specific inhibitory activity of this compound.

This compound was initially identified as a selective inhibitor of the protein-protein interaction between the RMI (RecQ-mediated genome instability protein) core complex and a peptide from the Fanconi anemia complementation group M protein (FANCM), referred to as MM2. This interaction is a crucial component of the Fanconi anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies. The initial hypothesis was that by inhibiting the FANCM-RMI interaction, this compound could resensitize resistant tumors to these chemotherapeutic agents. The reported IC₅₀ for this inhibition was 36 µM.

However, a 2023 study by Wu et al. found that neither this compound nor its more hydrolytically stable analogues demonstrated any observable activity in binding and competitive biophysical assays for the FANCM-RMI interaction. The apparent cellular activity reported in earlier studies is now believed to be a result of the non-specific toxicity of its breakdown products.

Hypothesized Signaling Pathway (Original Concept)

Caption: Hypothesized inhibition of the FANCM-RMI interaction by this compound.

Experimental Protocols

The following are examples of experimental setups where this compound was previously used. Researchers should be aware that the observed effects may be due to compound decomposition rather than specific target inhibition.

In Vitro Inhibition Assay (Fluorescence Polarization - Historical Reference)

This protocol is based on the initial high-throughput screening that identified this compound.

-

Reagents:

-

Purified RMI core complex

-

Fluorescently labeled MM2 peptide

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.005% Tween, pH 7.5)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the RMI core complex and the fluorescently labeled MM2 peptide to the assay buffer.

-

Add the diluted this compound or DMSO (as a control) to the wells. The final DMSO concentration should be kept low (e.g., <1.5% v/v).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow for Assessing Chemical Stability

Researchers intending to use this compound or similar compounds should perform rigorous stability testing.

Caption: Workflow for testing the chemical stability of this compound.

Summary and Recommendations

-

Chemical Instability: this compound is an unstable compound that readily decomposes in aqueous buffers and some organic solvents.

-

PAINS Compound: Due to its instability and the potential for its breakdown products to cause non-specific effects, this compound should be considered a pan-assay interference compound (PAINS).

-

Lack of Specificity: Rigorous biophysical assays have failed to confirm the inhibitory activity of this compound against the FANCM-RMI interaction.

-

Data Interpretation: Any experimental results obtained using this compound should be interpreted with extreme caution. The observed biological effects are likely due to the non-specific toxicity of a mixture of its degradation products.

-

Future Studies: Researchers are advised to seek alternative, validated tool compounds for studying the FANCM-RMI pathway. Any future use of compounds with the same indole-derived Mannich base scaffold should be preceded by thorough aqueous stability testing.

References

Application Notes and Protocols for In Vitro Assays Involving PIP-199: A Critical Review and Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Recent studies have demonstrated that PIP-199 is a chemically unstable compound that rapidly decomposes in aqueous solutions, leading to potential pan-assay interference and non-specific toxicity.[1][2][3][4][5] The experimental data and protocols presented herein are for the purpose of illustrating the methodologies used to study the intended biological target. Researchers should exercise extreme caution in interpreting any data generated using this compound and are strongly advised to perform rigorous chemical stability and control experiments.

Introduction: The Fanconi Anemia Pathway and the RMI-FANCM Interaction

The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism that resolves interstrand crosslinks, a highly toxic form of DNA damage. A key protein complex in this pathway is the RecQ-mediated genome instability (RMI) core complex, which interacts with the Fanconi Anemia Complementation Group M (FANCM) protein. This interaction is mediated by the MM2 domain of FANCM and is essential for the proper functioning of the FA pathway. Disruption of the RMI-FANCM interaction can sensitize cells to DNA crosslinking agents, making it a potential therapeutic target for overcoming chemotherapy resistance in tumors.

This compound was initially reported as a selective inhibitor of the RMI core complex/MM2 interaction. However, subsequent research has refuted this, showing the compound to be unstable and its apparent biological activity likely due to non-specific effects of its degradation products. This document provides the experimental protocols originally used to characterize this compound, which can serve as a methodological guide for screening and validating new inhibitors of the RMI-FANCM interaction.

Signaling Pathway Diagram

References

Application Notes and Protocols for Determining the IC50 of PIP-199 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIP-199 has been identified as a selective inhibitor of the RecQ-mediated genome instability protein (RMI) core complex/MM2 interaction, with a reported half-maximal inhibitory concentration (IC50) of 36 μM.[1] This interaction is a crucial component of the Fanconi anemia (FA) DNA repair pathway, which is often implicated in tumor resistance to DNA crosslinking chemotherapies.[1][2] By disrupting this pathway, this compound has been investigated for its potential to sensitize resistant tumors to such therapeutic agents.[1]

However, it is critical for researchers to be aware of recent findings indicating that this compound is a Mannich base that exhibits chemical instability in common aqueous buffers and some organic solvents.[3] Studies have shown that the parent compound can decompose rapidly, and its observed biological activity in cellular assays may stem from the non-specific toxicity of its breakdown products. Therefore, this compound may be classified as a pan-assay interference compound (PAINS). Researchers should exercise caution and implement appropriate controls to account for this instability in their experimental design.

These application notes provide detailed protocols for determining the IC50 of this compound in various cancer cell lines, with special considerations for its chemical properties.

Data Presentation: IC50 of this compound in Cancer Cell Lines

Due to the limited availability of comprehensive public data on the IC50 of this compound across a wide range of cancer cell lines, the following table is provided as a template for researchers to populate with their own experimentally determined values.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay Method | Notes |

| e.g., HeLa | Cervical Cancer | Data not available | e.g., MTT Assay | |

| e.g., MCF-7 | Breast Cancer | Data not available | e.g., CellTiter-Glo | |

| e.g., A549 | Lung Cancer | Data not available | e.g., MTT Assay | |

| e.g., U-87 MG | Glioblastoma | Data not available | e.g., CellTiter-Glo |

Signaling Pathway

This compound is reported to target the interaction between the Fanconi anemia complementation group M protein (FANCM) and the RMI core complex. This interaction is essential for the proper functioning of the Fanconi Anemia (FA) DNA repair pathway, which plays a critical role in resolving DNA interstrand crosslinks. By inhibiting the FANCM-RMI interaction, this compound disrupts this repair mechanism, potentially leading to increased sensitivity of cancer cells to DNA crosslinking agents.

Experimental Protocols

Two common and reliable methods for determining the IC50 value of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: Determination of IC50 using MTT Assay